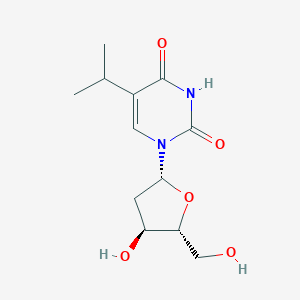

Epervudina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Epervudina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar análogos de nucleósidos y sus propiedades químicas.

Biología: Se investiga por sus efectos sobre la replicación viral y su potencial como agente antiviral.

Medicina: Se explora su potencial terapéutico en el tratamiento de infecciones por virus del herpes.

Industria: Se utiliza en el desarrollo de fármacos antivirales y como estándar de referencia en la investigación farmacéutica.

Análisis Bioquímico

Biochemical Properties

Epervudine interacts with the DNA of herpes viruses, incorporating itself into the virus DNA . This incorporation changes the DNA’s conformation, making it more susceptible to nucleases

Cellular Effects

The primary cellular effect of Epervudine is its antiviral activity against herpes viruses . By incorporating into the virus DNA and changing its conformation, Epervudine increases the DNA’s sensitivity to nucleases This can disrupt the virus’s ability to replicate, thereby inhibiting its spread

Molecular Mechanism

Epervudine exerts its effects at the molecular level by incorporating into the DNA of herpes viruses . This incorporation changes the DNA’s conformation, making it more susceptible to nucleases

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de epervudina típicamente involucra los siguientes pasos:

Material de partida: La síntesis comienza con uridina, un nucleósido de origen natural.

Isopropilación: La uridina se somete a isopropilación en la posición 5 del anillo de pirimidina. Este paso generalmente se logra utilizando haluros de isopropilo en presencia de una base como el hidruro de sodio.

Desoxigenación: El grupo hidroxilo en la posición 2’ de la unidad de ribosa luego se desoxigena selectivamente para formar el derivado 2’-desoxi. Esto se puede lograr utilizando reactivos como trietilsilano y ácido trifluoroacético.

Purificación: El producto final se purifica utilizando técnicas cromatográficas para obtener this compound pura.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia.

Análisis De Reacciones Químicas

Tipos de Reacciones

Epervudina experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: El grupo isopropilo en la posición 5 se puede sustituir con otros grupos alquilo o arilo en condiciones apropiadas.

Oxidación y Reducción: Los grupos hidroxilo en la unidad de azúcar pueden sufrir oxidación para formar cetonas o reducción para formar alcoholes.

Hidrólisis: this compound se puede hidrolizar en condiciones ácidas o básicas para producir sus componentes constitutivos de azúcar y base.

Reactivos y Condiciones Comunes

Sustitución: Haluros de alquilo, haluros de arilo, bases (por ejemplo, hidruro de sodio).

Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Hidrólisis: Condiciones ácidas (ácido clorhídrico) o básicas (hidróxido de sodio).

Productos Principales

Sustitución: Varios derivados alquilados o arilados de this compound.

Oxidación: Cetonas o aldehídos derivados de la unidad de azúcar.

Reducción: Alcoholes derivados de la unidad de azúcar.

Hidrólisis: Base libre (5-isopropiluracilo) y azúcar desoxirribosa.

Mecanismo De Acción

Epervudina ejerce sus efectos antivirales incorporándose al ADN viral durante la replicación. Esta incorporación conduce a cambios conformacionales en el ADN, haciéndolo más susceptible a la degradación por nucleasas. La estructura alterada del ADN inhibe la replicación adicional del virus, lo que reduce la carga viral y la infección .

Comparación Con Compuestos Similares

Epervudina se compara con otros análogos de nucleósidos como:

Aciclovir: Otro compuesto antiviral que se utiliza para tratar infecciones por virus del herpes. A diferencia de this compound, el aciclovir carece de una unidad de azúcar y es un análogo de la guanina.

Ganciclovir: Similar al aciclovir pero con un espectro de actividad más amplio, incluyendo el citomegalovirus.

Valaciclovir: Un profármaco del aciclovir con mejor biodisponibilidad.

Singularidad

La característica única de this compound es su grupo isopropilo en la posición 5 del anillo de pirimidina, lo que mejora su actividad antiviral al mejorar su incorporación al ADN viral y la posterior inhibición de la replicación viral.

Conclusión

This compound es un potente compuesto antiviral con aplicaciones significativas en la investigación científica y la medicina. Su estructura química y mecanismo de acción únicos la convierten en una herramienta valiosa en la lucha contra las infecciones por virus del herpes. La investigación y el desarrollo continuos pueden expandir aún más su potencial terapéutico y sus aplicaciones industriales.

Propiedades

IUPAC Name |

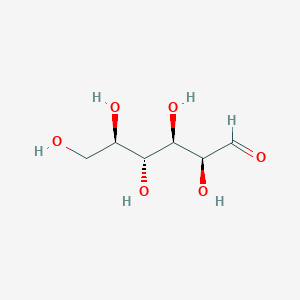

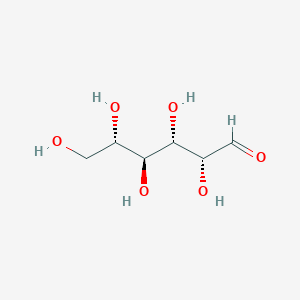

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propan-2-ylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O5/c1-6(2)7-4-14(12(18)13-11(7)17)10-3-8(16)9(5-15)19-10/h4,6,8-10,15-16H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUUXVYXSRZACJ-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208877 | |

| Record name | Epervudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60136-25-6 | |

| Record name | 5-Isopropyl-2′-deoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60136-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epervudine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060136256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epervudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPERVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G05PH9FAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Epervudine metabolized and excreted from the body?

A1: While the specific metabolic pathways of Epervudine are not detailed in the provided studies, research using radiolabeled Epervudine in rats sheds light on its excretion. Following both oral and intravenous administration, rapid elimination is observed. Within a 24-hour period, approximately 50% of the administered dose is excreted in urine and 20% in feces []. This suggests that both renal and biliary routes contribute to Epervudine's elimination.

Q2: Has Epervudine demonstrated efficacy in treating herpes simplex virus infections?

A2: A clinical study compared the efficacy of topical Epervudine ointment (Hevizos) to acyclovir ointment (Zovirax) in treating recurrent labial herpes in 51 patients []. The study found no significant difference in the healing time of herpetic lesions between the two treatment groups. Interestingly, the relapse rate over a two-month period was numerically lower in the Epervudine group (20.8%) compared to the acyclovir group (44.4%), although this difference was not statistically significant [].

Q3: What analytical techniques are used to study Epervudine?

A3: High-performance liquid chromatography (HPLC) is a key analytical technique used to quantify Epervudine concentrations in biological samples like serum []. This method has been validated for accuracy and precision, meeting the requirements for pharmacokinetic studies. Additionally, stability studies utilized HPLC to monitor Epervudine degradation and assess the stability of the ointment formulation under various conditions []. The use of radiolabeled (14C) Epervudine enabled researchers to track its absorption, distribution, and excretion in animal models [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.